molecular formula C13H18N2SSi B13499841 4-(4-((Trimethylsilyl)methyl)phenyl)thiazol-2-amine

4-(4-((Trimethylsilyl)methyl)phenyl)thiazol-2-amine

Cat. No.: B13499841
M. Wt: 262.45 g/mol
InChI Key: CZWWOICGMHLXJZ-UHFFFAOYSA-N
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Description

4-{4-[(trimethylsilyl)methyl]phenyl}-1,3-thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This particular compound features a trimethylsilyl group attached to a phenyl ring, which is further connected to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(trimethylsilyl)methyl]phenyl}-1,3-thiazol-2-amine typically involves the reaction of 4-bromophenyl thiazole derivatives with trimethylsilyl reagents. One common method includes the use of p-bromoacetophenone and thiourea in the presence of a catalyst such as iodine to yield the intermediate 4-(4-bromophenyl)thiazol-2-amine. This intermediate is then reacted with trimethylsilyl chloride under anhydrous conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(trimethylsilyl)methyl]phenyl}-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

4-{4-[(trimethylsilyl)methyl]phenyl}-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential use in developing new drugs, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 4-{4-[(trimethylsilyl)methyl]phenyl}-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

4-{4-[(trimethylsilyl)methyl]phenyl}-1,3-thiazol-2-amine is unique due to the presence of the trimethylsilyl group, which can enhance its lipophilicity and potentially improve its biological activity and pharmacokinetic properties compared to other thiazole derivatives .

Properties

Molecular Formula

C13H18N2SSi

Molecular Weight

262.45 g/mol

IUPAC Name

4-[4-(trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C13H18N2SSi/c1-17(2,3)9-10-4-6-11(7-5-10)12-8-16-13(14)15-12/h4-8H,9H2,1-3H3,(H2,14,15)

InChI Key

CZWWOICGMHLXJZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1=CC=C(C=C1)C2=CSC(=N2)N

Origin of Product

United States

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